Calcium di(hydrogensulphide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

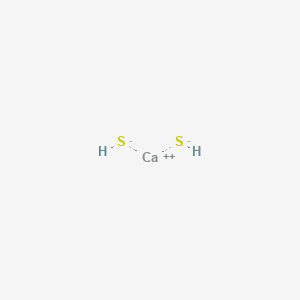

Calcium di(hydrogensulphide) is a useful research compound. Its molecular formula is Ca(HS)2 and its molecular weight is 106.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Calcium di(hydrogensulphide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium di(hydrogensulphide) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cellular Signaling and Physiological Functions

Calcium di(hydrogensulphide) is primarily recognized for its role as a source of hydrogen sulfide (H₂S), a signaling molecule that influences various physiological processes. Research has highlighted several key functions of H₂S related to calcium signaling:

- Intracellular Calcium Modulation : H₂S has been shown to modulate intracellular calcium levels, which is critical for many cellular functions. For instance, studies indicate that exogenous application of H₂S can cause a significant increase in intracellular calcium concentration in various cell types, including smooth muscle cells and cancer cells . This modulation is crucial for processes such as muscle contraction and neurotransmitter release.

- Smooth Muscle Relaxation : In airway smooth muscle cells, H₂S inhibits calcium release through inositol trisphosphate receptors, leading to relaxation of the muscle. This effect suggests potential therapeutic applications in treating respiratory conditions like asthma .

- Cancer Cell Proliferation : Recent studies have demonstrated that H₂S can suppress the proliferation of metastatic colorectal cancer cells by inducing an increase in intracellular calcium levels. This indicates a promising avenue for developing H₂S-based therapies for cancer treatment .

Therapeutic Applications

The therapeutic potential of calcium di(hydrogensulphide) and its derived hydrogen sulfide is being actively researched:

- Cardiovascular Health : H₂S is implicated in cardiovascular protection by regulating vascular tone and protecting against oxidative stress. It has been shown to enhance the activity of calcium channels that are crucial for cardiac function .

- Neuroprotection : H₂S exhibits neuroprotective properties by modulating calcium ion channels involved in neuronal signaling. This suggests potential applications in treating neurodegenerative diseases .

- Metabolic Disorders : The modulation of intracellular calcium by H₂S may also play a role in metabolic regulation, potentially offering new strategies for managing conditions like diabetes and obesity .

Industrial Applications

Beyond biological contexts, calcium di(hydrogensulphide) has industrial applications:

- Chemical Synthesis : It serves as a reagent in various chemical reactions, particularly in the synthesis of sulfide compounds and as a reducing agent in organic chemistry.

- Wastewater Treatment : Calcium di(hydrogensulphide) can be used to precipitate heavy metals from wastewater, thus playing a role in environmental remediation efforts.

- Agricultural Use : In agriculture, it can be utilized as a soil amendment to enhance sulfur availability for crops, promoting better growth and yield.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cellular Signaling | Modulates intracellular calcium levels; affects muscle contraction and neurotransmitter release. |

| Therapeutic Potential | Cardiovascular protection; neuroprotection; potential cancer therapies. |

| Industrial Use | Chemical synthesis; wastewater treatment; agricultural soil amendment. |

Case Studies

- H₂S and Smooth Muscle Relaxation :

- H₂S in Cancer Treatment :

- Neuroprotective Effects :

Analyse Des Réactions Chimiques

Reaction with Calcium Hydroxide

Ca OH 2+2H2S→Ca HS 2+2H2O

Conditions : Elevated temperatures (60–80°C) to maintain fluidity of the reaction mixture .

Reaction with Calcium Carbonate

CaCO3+2H2S→Ca HS 2+H2O+CO2↑

Conditions : Conducted in aqueous suspensions to ensure complete reaction .

| Synthesis Method | Reactants | Temperature Range | Product Concentration (wt%) |

|---|---|---|---|

| Calcium hydroxide + H₂S | Ca(OH)₂, H₂S | 60–80°C | 25–31% |

| Calcium carbonate + H₂S | CaCO₃, H₂S | Room temperature | Variable, dependent on purity |

Decomposition and Gas Release

Calcium di(hydrogensulphide) decomposes under specific conditions to regenerate H₂S, a critical process in industrial recycling.

Reaction with Carbon Dioxide

Ca HS 2+CO2→CaCO3↓+2H2S↑

Conditions : Conducted at 50–70°C to optimize H₂S yield .

Thermal Decomposition

Ca HS 2ΔCaS+H2S↑

Conditions : Heating above 100°C; decomposition rate increases with temperature .

Acid-Base Reactions

The compound reacts with acids to release H₂S gas, a property leveraged in laboratory settings.

Reaction with Hydrochloric Acid

Ca HS 2+2HCl→CaCl2+2H2S↑

Applications : Used to generate H₂S for analytical chemistry .

Redox Reactions

As a sulfur-rich compound, Ca(HS)₂ participates in oxidation-reduction processes.

Oxidation in Oxygen

2Ca HS 2+3O2→2CaSO3+2H2O

Conditions : Combustion in excess oxygen yields sulfites; further oxidation forms sulfates .

Precipitation with Metal Ions

Ca(HS)₂ reacts with metal cations to form insoluble sulfides, a key mechanism in wastewater treatment.

Example with Copper(II) Ions

Cu2++Ca HS 2→CuS↓+Ca2++H2S↑

Applications : Heavy metal removal from industrial effluents .

Propriétés

Numéro CAS |

12133-28-7 |

|---|---|

Formule moléculaire |

Ca(HS)2 CaH2S2 |

Poids moléculaire |

106.2 g/mol |

Nom IUPAC |

calcium;sulfanide |

InChI |

InChI=1S/Ca.2H2S/h;2*1H2/q+2;;/p-2 |

Clé InChI |

YAECNLICDQSIKA-UHFFFAOYSA-L |

SMILES |

[SH-].[SH-].[Ca+2] |

SMILES canonique |

[SH-].[SH-].[Ca+2] |

Key on ui other cas no. |

12133-28-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.